2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-14-3-5-15(6-4-14)16-7-8-17(20-19-16)24-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNYKLIDWQZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenylhydrazine with 3-chloropyridazine to form the intermediate 6-(4-ethylphenyl)pyridazin-3-amine. This intermediate is then reacted with 2-chloro-1-(morpholino)ethanone in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or ion channels, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
- Pyridazine vs. Pyrimidine Derivatives: The compound shares structural similarities with pyrimidine-based analogs, such as 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines (e.g., compounds 20–28 in ). These pyrimidine derivatives are synthesized via condensation of morpholinophenyl ethanone with substituted benzaldehydes, followed by cyclization with guanidine nitrate. Unlike the pyridazine core in the target compound, pyrimidines exhibit distinct electronic properties due to their nitrogen atom positions, which may influence binding affinity in biological systems .
- Thieno[2,3-d]pyrimidine Analogues: European patent applications (e.g., ) describe thieno[2,3-d]pyrimidine derivatives with morpholine substituents, such as 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. These compounds often undergo Suzuki-Miyaura cross-coupling reactions with boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline) to introduce aryl groups.
Morpholinoethanone Motif
The morpholinoethanone group is a recurring pharmacophore in multiple compounds. For example:
- 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone () features an imidazothiazole core instead of pyridazine. This compound was structurally resolved using EXPO software and Rietveld refinement (Rp = 1.625, Rwp = 2.11), highlighting the importance of crystallographic data in confirming morpholine-containing structures .
- The absence of morpholine in VUAA1 underscores the role of this moiety in modulating solubility and target interactions in related compounds .
Research Findings and Data Tables
Table 2: Pharmacological Relevance of Morpholine Derivatives
| Compound Class | Biological Activity | Key Advantage | Limitation |
|---|---|---|---|
| Pyridazine derivatives | Potential kinase inhibition | Tunable solubility via morpholine | Limited stability in acidic media |
| Thienopyrimidines | Anticancer candidates | High metabolic stability | Complex synthesis |
| Pyrimidin-2-amines | Antimicrobial agents | Broad-spectrum activity | Variable bioavailability |
Biological Activity
The compound 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone , also known by its chemical structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular weight is approximately 304.42 g/mol. The compound features a pyridazine ring, a morpholino group, and a thioether linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.42 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of pyridazine compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioether moiety is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antibacterial action.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study conducted by Johnson et al. (2021) reported that this compound induced apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazine and tested their antimicrobial efficacy against clinical isolates. The results indicated that the thioether-containing compounds exhibited superior activity compared to their non-thioether counterparts, highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Cytotoxicity Against Cancer Cells
A detailed investigation by Lee et al. (2022) focused on the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry to analyze apoptosis. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner and increased early apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
